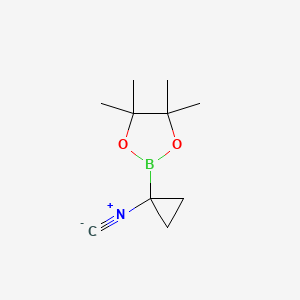
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane is an organic compound with the molecular formula C10H16BNO2. This compound is notable for its unique structure, which includes an isocyano group and a dioxaborolane ring attached to a cyclopropane ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
Méthodes De Préparation
The synthesis of 1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the isocyano group and the dioxaborolane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Analyse Des Réactions Chimiques
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The dioxaborolane ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development.
Material Science: It is used in the preparation of advanced materials with unique properties.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mécanisme D'action
The mechanism of action of 1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane involves its interaction with specific molecular targets. The isocyano group can form strong bonds with metal centers, making it a valuable ligand in coordination chemistry. The dioxaborolane ring can participate in boron-mediated reactions, facilitating the formation of new chemical bonds. These interactions are crucial for the compound’s role in catalysis and organic synthesis.
Comparaison Avec Des Composés Similaires
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane can be compared with similar compounds such as:
1-Isocyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound has a benzene ring instead of a cyclopropane ring, which affects its reactivity and applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound lacks the isocyano group, making it less versatile in certain reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole:
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H16BNO2 |
|---|---|
Poids moléculaire |
193.05 g/mol |
Nom IUPAC |
2-(1-isocyanocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H16BNO2/c1-8(2)9(3,4)14-11(13-8)10(12-5)6-7-10/h6-7H2,1-4H3 |
Clé InChI |
AMQSNSZXSIEFIN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


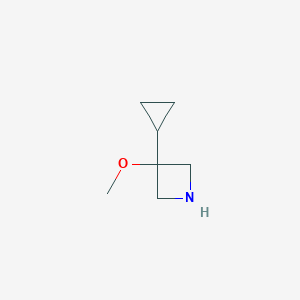
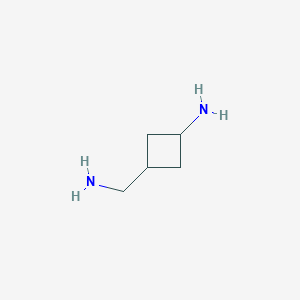
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid](/img/structure/B13506324.png)
![4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13506327.png)
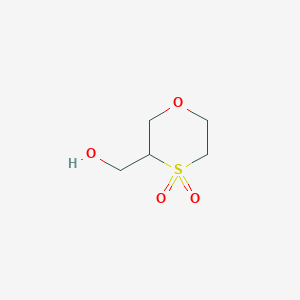
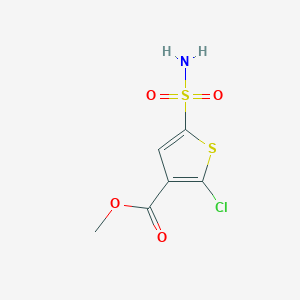

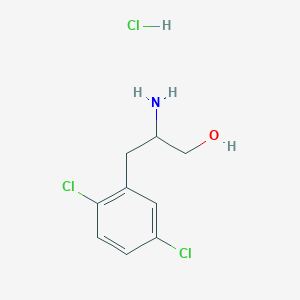
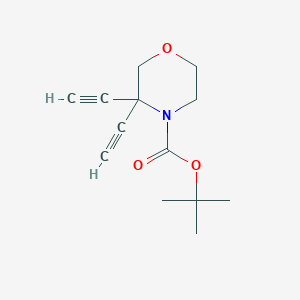
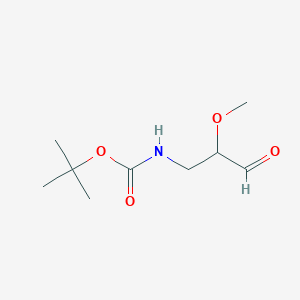
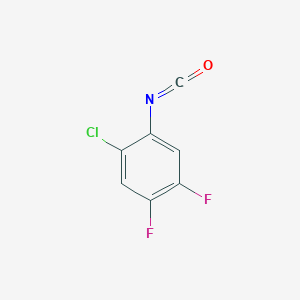
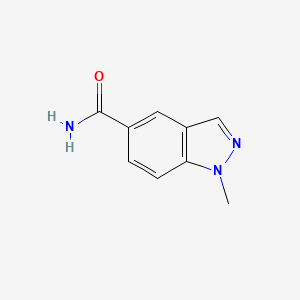
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)

